Pinocembrin 7-O-beta-D-glucoside
Overview
Description
Pinocembrin 7-O-beta-D-glucoside is a natural flavonoid compound primarily found in the bark of pine trees. It is a white to off-white crystalline solid that is insoluble in water but can dissolve in organic solvents such as ethanol and chloroform . This compound has garnered attention due to its potential antifungal properties and its role in various biological processes.
Mechanism of Action
Target of Action
5-Hydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one, also known as Pinocembrin-7-O-beta-D-glucopyranoside or Pinocembroside, is a natural flavonoid compound Flavonoids like pinocembroside are known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
It has been reported to have anti-inflammatory, neuroprotective, and antioxidant effects . It can modulate mitochondrial function and regulate apoptosis . It has also been found to enhance lipid peroxidation .
Biochemical Pathways
Pinocembrin-7-O-beta-D-glucopyranoside is involved in several biochemical pathways due to its broad spectrum of biological activities. It has been shown to disrupt the metabolisms of amino acids, lipids, fatty acids, and ribonucleic acids, thereby contributing to membrane peroxidation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Pinocembrin-7-O-beta-D-glucopyranoside have been studied. It has been shown that after oral administration, this compound is well metabolized and absorbed . It can pass through the blood-brain barrier in a passive transport process, which is partly conducted by p-glycoprotein . The absorption/elimination process of Pinocembrin-7-O-beta-D-glucopyranoside occurs rapidly and shows no serious accumulation in the body .
Result of Action
The molecular and cellular effects of Pinocembrin-7-O-beta-D-glucopyranoside’s action are diverse. It has been shown to have significant protection and management of neurological disorders . It can reduce nerve damage in the ischemic area and reduce mitochondrial dysfunction and the degree of oxidative stress . It also has anti-inflammatory and neuroprotective effects .
Biochemical Analysis
Biochemical Properties
Pinocembroside has been found to significantly inhibit the growth of Penicillium digitatum, a causative pathogen of citrus green mold disease . This suggests that Pinocembroside interacts with certain enzymes, proteins, and other biomolecules in the pathogen to exert its antifungal effects .
Cellular Effects
The cellular effects of Pinocembroside are primarily observed in its interactions with fungal cells. It has been found to alter the hyphal morphology and cellular morphology of Penicillium digitatum, leading to the breaking and shrinking of mycelia and the decomposition of cell walls .
Molecular Mechanism
The molecular mechanism of Pinocembroside’s antifungal action involves disruption of the metabolisms of amino acids, lipids, fatty acids, TCA, and ribonucleic acids in the fungal cells . This contributes to membrane peroxidation, which inhibits the growth of the fungus .
Temporal Effects in Laboratory Settings
The effects of Pinocembroside on fungal cells have been observed over time in laboratory settings. It has been found to cause substantial changes in the cellular morphology of the fungus over time .
Metabolic Pathways
Pinocembroside is involved in the metabolic pathways of the fungal cells it interacts with. Its antifungal action disrupts the metabolisms of various biomolecules in the cells, leading to membrane peroxidation .
Subcellular Localization
Its effects on the cellular morphology of fungal cells suggest that it may interact with various subcellular structures within these cells .
Preparation Methods
Pinocembrin 7-O-beta-D-glucoside can be isolated from the fruit of Ficus hirta Vahl. The extraction process involves grinding the plant material, followed by solvent extraction and filtration . Additionally, pinocembroside can be synthesized through chemical methods. One such method involves the use of a chiral primary amine or a chiral sulfinamide as a resolving agent . Industrial production methods for pinocembroside are still under development, with ongoing research focusing on optimizing yield and purity.
Chemical Reactions Analysis
Pinocembrin 7-O-beta-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pinocembroside can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Pinocembrin 7-O-beta-D-glucoside has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying flavonoid biosynthesis and metabolism . In biology, pinocembroside has shown potential as an antifungal agent, inhibiting the growth of Penicillium digitatum, a causative pathogen of citrus green mold disease . In medicine, pinocembroside is being investigated for its neuroprotective and anti-inflammatory properties. It has been shown to reduce reactive oxygen species, protect the blood-brain barrier, modulate mitochondrial function, and regulate apoptosis . These properties make it a promising candidate for treating diseases such as ischemic stroke and other central nervous system disorders. In industry, pinocembroside is used in the development of natural preservatives and antifungal agents for agricultural products .
Comparison with Similar Compounds
Pinocembrin 7-O-beta-D-glucoside is similar to other flavonoid compounds such as pinocembrin and pinocembrin-7-O-glucoside . These compounds share structural similarities and exhibit comparable biological activities. pinocembroside is unique in its specific antifungal properties and its ability to inhibit the growth of Penicillium digitatum . Other similar compounds include flavanone glycosides and triterpenes, which also possess antimicrobial and antioxidant properties .
Properties
IUPAC Name |
5-hydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-9-16-18(25)19(26)20(27)21(30-16)28-11-6-12(23)17-13(24)8-14(29-15(17)7-11)10-4-2-1-3-5-10/h1-7,14,16,18-23,25-27H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGFGFUBECSNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pinocembroside exert its antifungal activity?
A1: Research suggests that Pinocembroside exhibits antifungal effects primarily by disrupting the cell membrane of fungi. Studies using Penicillium digitatum, the causal agent of citrus green mold, demonstrated that Pinocembroside treatment led to membrane peroxidation. [] This damage to the cell membrane is likely linked to the observed alterations in hyphal and cellular morphology, including mycelial breakage, cell shrinkage, and cell wall decomposition. [] Further investigation using metabolomics analysis revealed that Pinocembroside treatment significantly impacted various metabolic pathways in P. digitatum, including those involved in amino acid, lipid, fatty acid, TCA cycle, and ribonucleic acid metabolism, all of which can contribute to membrane instability and cell death. []
Q2: What is the structural characterization of Pinocembroside?
A2: Pinocembroside is a flavanone glycoside. While its exact molecular formula and weight can vary slightly depending on the attached sugar moiety, its structure is characterized by a flavanone backbone (pinocembrin) linked to a sugar molecule, typically glucose, through a glycosidic bond. [, ] Detailed spectroscopic data, including NMR and mass spectrometry analyses, can provide further structural confirmation.
Q3: Has Pinocembroside shown efficacy against any other fungal species?
A3: Besides its activity against Penicillium digitatum, Pinocembroside has also been reported to inhibit the growth of Penicillium italicum, another fungus responsible for citrus fruit rot. [] This suggests a broader spectrum of antifungal activity for Pinocembroside.
Q4: Are there any known sources of Pinocembroside in nature?
A4: Pinocembroside has been identified in various plant species. Studies have reported its presence in Ficus hirta fruit, [] Centaurea raphanina (a type of edible green), [] and Miconia minutiflora. [] This suggests that these plants could potentially serve as natural sources for this bioactive compound.
Q5: What analytical techniques are commonly employed to identify and quantify Pinocembroside?
A5: Several analytical methods are used to characterize and quantify Pinocembroside. High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet-visible (UV-Vis) or mass spectrometry (MS), is commonly employed for separation and identification. [, ] For instance, Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) has been successfully utilized to analyze Pinocembroside and investigate its antifungal mechanism. []
Q6: Has the structure-activity relationship (SAR) of Pinocembroside or related compounds been investigated?
A6: While specific SAR studies focusing solely on Pinocembroside might be limited, research on related flavanones and their derivatives provides valuable insights. Modifications to the flavanone core structure, such as the addition of hydroxyl groups or changes in glycosylation patterns, can significantly influence their biological activity. [] Exploring these structural modifications could help in understanding the key structural features responsible for Pinocembroside's antifungal activity and potentially lead to the development of more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.